N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide

PARP-1 inhibition enzymatic assay quinoxaline bioisostere

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide (CAS 1396765-30-2, MW 345.36 g/mol, C₁₉H₁₅N₅O₂) is a synthetic small molecule that combines a phthalazinone moiety (the core scaffold of the FDA-approved PARP inhibitor olaparib) linked via a methylene bridge to a quinoxaline-2-carboxamide group. This hybrid structure places the compound within the quinoxaline-based PARP inhibitor class, where the quinoxaline heterocycle has been investigated as a bioisosteric replacement for the benzamide or phthalazinone motifs of clinical PARP inhibitors.

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 1396765-30-2
Cat. No. B2421799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide
CAS1396765-30-2
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H15N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-21-18(25)17-11-20-14-8-4-5-9-15(14)22-17/h2-9,11H,10H2,1H3,(H,21,25)
InChIKeyMHNPURFXKURBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide (CAS 1396765-30-2): Structural Profile and Procurement-Relevant Class Identity


N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide (CAS 1396765-30-2, MW 345.36 g/mol, C₁₉H₁₅N₅O₂) is a synthetic small molecule that combines a phthalazinone moiety (the core scaffold of the FDA-approved PARP inhibitor olaparib) linked via a methylene bridge to a quinoxaline-2-carboxamide group. This hybrid structure places the compound within the quinoxaline-based PARP inhibitor class, where the quinoxaline heterocycle has been investigated as a bioisosteric replacement for the benzamide or phthalazinone motifs of clinical PARP inhibitors. [1] The compound is listed as a PARP-targeting probe molecule by multiple chemical vendors; however, a systematic search of peer-reviewed primary literature, patents (USPTO, WIPO, Espacenet), authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets (MedChemExpress, Selleckchem, Tocris, Sigma-Aldrich) returned no published quantitative biochemical, cellular, or in vivo data specifically attributable to this CAS number from allowed sources. Consequently, all quantitative differentiation below is derived from class-level inference based on structurally analogous quinoxaline-phthalazinone PARP-1 inhibitors reported in the primary medicinal chemistry literature. [2]

Why N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide Cannot Be Assumed Interchangeable with Generic PARP Inhibitor Scaffolds


The target compound integrates two pharmacophoric elements — the phthalazinone of olaparib and a quinoxaline-2-carboxamide — that are not jointly present in any FDA-approved PARP inhibitor. Olaparib uses a phthalazinone linked to a cyclopropanecarbonyl-piperazine benzamide; rucaparib and niraparib rely on indole and indazole carboxamide scaffolds, respectively; talazoparib features a tetracyclic lactam; veliparib employs a benzimidazole carboxamide. Replacing the benzamide of olaparib with a quinoxaline-2-carboxamide alters the hydrogen-bonding capacity, π-stacking surface, and electronic distribution within the NAD⁺-binding site, which can shift the inhibitor's PARP-1 versus PARP-2 selectivity profile, cellular PARP-trapping potency, and ADME properties. [1] The quinoxaline ring introduces an additional nitrogen atom that may engage the catalytic glutamate (Glu988) or the adenine-ribose subpocket differently than the benzamide carbonyl, while the methylene linker between the phthalazinone and quinoxaline carboxamide adds a rotatable bond absent in olaparib, potentially affecting binding-site residence time and isoform selectivity. [2] Given that clinically meaningful differences among PARP inhibitors — including PARP-trapping potency (talazoparib >> niraparib > olaparib > veliparib) and PARP-1 selectivity — arise from subtle structural modifications, substituting this quinoxaline-phthalazinone hybrid with a generic benzamide, indole, or indazole PARP inhibitor without confirming its individual pharmacological fingerprint would risk drawing invalid mechanistic or efficacy conclusions in research settings. [3]

N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide: Quantitative Comparative Evidence Guide for Scientific Procurement


PARP-1 Enzymatic Inhibitory Potency: Class-Level Benchmarking Against Olaparib

No compound-specific PARP-1 IC₅₀ data were identified for CAS 1396765-30-2 in any allowed peer-reviewed or patent source. However, the closest structurally characterized analogs — quinoxaline-2,3-dione derivatives designed as phthalazinone bioisosteres — demonstrated PARP-1 IC₅₀ values of 2.31–8.73 nM in a cell-free enzymatic assay, compared to an olaparib IC₅₀ of 4.40 nM measured under identical conditions. [1] The most potent analog in that series (compound 8a, IC₅₀ = 2.31 nM) was approximately 1.9-fold more potent than olaparib, whereas others (compounds 4, 10b, 11b, IC₅₀ = 6.35–8.73 nM) were 1.4- to 2.0-fold less potent. [2] This range establishes that quinoxaline-bearing PARP-1 inhibitors can achieve potencies comparable to or exceeding that of the clinical benchmark olaparib, but actual IC₅₀ values are exquisitely sensitive to the specific substitution pattern on both the quinoxaline and phthalazinone rings. The presence of the 3-methyl group on the phthalazinone and the unsubstituted quinoxaline-2-carboxamide in CAS 1396765-30-2 represents a distinct chemical space not directly tested in published series. [3]

PARP-1 inhibition enzymatic assay quinoxaline bioisostere

Antiproliferative Activity in BRCA1-Mutant Breast Cancer Cells (MDA-MB-436): Class-Level Comparison

No compound-specific antiproliferative data for CAS 1396765-30-2 were identified. In the MDA-MB-436 BRCA1-mutant breast cancer cell line (a standard model for PARP inhibitor synthetic lethality), the quinoxaline-class compound 5 (a 2,3-dioxo-tetrahydroquinoxaline sulfonohydrazide) exhibited an antiproliferative IC₅₀ of 2.57 µM, which was 3.5-fold more potent than olaparib (IC₅₀ = 8.90 µM) in the same assay. [1] Other analogs in the series (compounds 4, 8a, 10b, 11b) showed varying degrees of antiproliferative activity, with the same compounds also demonstrating a favorable safety profile against normal WI-38 fibroblast cells. [2] The target compound, bearing a quinoxaline-2-carboxamide rather than a 2,3-dioxo-tetrahydroquinoxaline sulfonohydrazide, occupies a distinct chemical space whose cellular activity cannot be directly extrapolated from published class data. The quinoxaline-carboxamide motif has independently been associated with cellular permeability and kinase inhibition in other contexts, suggesting potential for differentiated cellular pharmacology. [3]

BRCA1-mutant cancer antiproliferative assay synthetic lethality

PARP-2 Selectivity Profile: Quinoxaline-Based PARP Inhibitors Show Differential Isoform Selectivity Compared to Clinical PARP Inhibitors

Quinoxaline-containing PARP inhibitors have demonstrated distinct PARP-1/PARP-2 selectivity profiles compared to approved drugs. The commercially available quinoxaline-based PARP Inhibitor XII (CAS 489457-67-2) exhibits approximately 5-fold selectivity for PARP-2 (IC₅₀ = 7 nM) over PARP-1 (IC₅₀ = 33 nM). This contrasts with clinical PARP inhibitors: olaparib shows modest PARP-2 preference (~5-fold: PARP-1 IC₅₀ = 5 nM, PARP-2 IC₅₀ = 1 nM), talazoparib is approximately equipotent (PARP-1 IC₅₀ = 0.57 nM, PARP-2 IC₅₀ = ~0.3 nM), and veliparib shows balanced inhibition (PARP-1 Ki = 5.2 nM, PARP-2 Ki = 2.9 nM). [1] The quinoxaline pharmacophore, through its capacity for additional hydrogen-bonding interactions within the PARP active site, has been shown in multiple chemotypes to shift selectivity toward PARP-2, a property that may be relevant for applications where PARP-2-predominant biology (e.g., specific DNA repair contexts, metabolic regulation) is under investigation. The target compound CAS 1396765-30-2, with its quinoxaline-2-carboxamide, is predicted by structural analogy to exhibit a selectivity profile distinct from that of the benzamide- and indole-based clinical molecules, though no experimental selectivity data are available for this specific compound. [2]

PARP-2 selectivity isoform profiling quinoxaline PARP inhibitor

Structural Differentiation from Olaparib: Pharmacophoric Replacement of Benzamide with Quinoxaline-2-Carboxamide

The target compound differs from olaparib at two key structural positions: (i) the benzamide moiety of olaparib is replaced by a quinoxaline-2-carboxamide, and (ii) the cyclopropanecarbonyl-piperazine linker of olaparib is absent, with the phthalazinone connected directly via a single methylene unit to the quinoxaline carboxamide. Computational ADMET profiling of structurally related quinoxaline-phthalazinone derivatives in the Syam et al. (2022) study predicted favorable drug-likeness parameters, including compliance with Lipinski's Rule of Five, acceptable topological polar surface area (TPSA), and moderate LogP values consistent with oral bioavailability. [1] The quinoxaline ring introduces a bicyclic heteroaromatic system with a pKa-altering effect that can influence solubility, permeability, and CYP450 metabolic stability relative to the benzamide series. In silico docking of quinoxaline-class analogs into the PARP-1 active site (PDB: 4UND) revealed that the quinoxaline carbonyl forms a conserved hydrogen bond with Ser904 and Gly863, while the extended aromatic system engages in π-stacking with Tyr907, interactions that distinguish it from the benzamide binding mode of olaparib. [2] The absence of the piperazine linker reduces molecular weight by approximately 80 Da compared to olaparib, which may confer higher ligand efficiency if potency is retained. These structural differentiations are relevant for procurement decisions where a PARP inhibitor chemotype distinct from the crowded benzamide/indole patent landscape is required for freedom-to-operate or scaffold-hopping medicinal chemistry campaigns. [3]

pharmacophore replacement quinoxaline bioisostere ADMET prediction

Recommended Application Scenarios for N-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide (CAS 1396765-30-2) Based on Class-Level Evidence


Chemical Biology Probe for PARP-1 versus PARP-2 Isoform Selectivity Profiling

Given the quinoxaline pharmacophore's demonstrated capacity to shift PARP-1/PARP-2 selectivity ratios (PARP Inhibitor XII: ~5-fold PARP-2-selective), CAS 1396765-30-2 is positioned as a candidate probe for isoform-selectivity structure-activity relationship (SAR) studies. The compound can serve as a starting scaffold for systematic modification of the quinoxaline ring substitution to achieve tailored PARP-1/PARP-2 selectivity windows distinct from those of clinical inhibitors, enabling dissection of PARP-2-specific roles in oxidative stress response, metabolic regulation, and spermatogenesis. [1]

Scaffold-Hopping Medicinal Chemistry Campaign Seeking Freedom-to-Operate Outside the Benzamide/Indole PARP Inhibitor Patent Space

The compound's hybrid phthalazinone-quinoxaline architecture represents a chemotype not covered by the core structure claims of marketed PARP inhibitors (olaparib: phthalazinone-benzamide; rucaparib: indole-carboxamide; niraparib: indazole-carboxamide). This scaffold can serve as a lead-like starting point for hit-to-lead optimization in drug discovery programs, with the lower molecular weight and reduced TPSA relative to olaparib offering potential advantages in ligand efficiency metrics (LipE, LE) that are valued in fragment-based and lead optimization workflows. [2]

Comparative In Vitro Pharmacology Benchmarking Against Clinical PARP Inhibitors in BRCA-Mutant and HR-Proficient Cancer Models

The MDA-MB-436 BRCA1-mutant breast cancer cell line has been established as a standard model for PARP inhibitor synthetic lethality testing, where quinoxaline-class compounds have demonstrated antiproliferative IC₅₀ values of 2.57–8.90 µM. CAS 1396765-30-2 should be prioritized for side-by-side dose-response profiling against olaparib, talazoparib, and veliparib in isogenic BRCA-mutant and BRCA-wild-type cell line pairs to quantify the therapeutic window and PARP-trapping potency of this specific chemotype. Such data would directly address the current evidence gap and position this compound within the PARP inhibitor selectivity/trapping landscape defined by Murai et al. (2012). [3]

ADMET Optimization Starting Point for CNS-Penetrant PARP Inhibitor Design

The target compound's reduced molecular weight (~345 Da) and lower TPSA (~93 Ų) compared to olaparib (MW 434, TPSA 108 Ų) place it within a physicochemical space more favorable for blood-brain barrier penetration, aligning with the profile of the brain-penetrant quinoxaline PARP Inhibitor XII and the recently disclosed clinical candidate palacaparib (AZD-9574). This compound could be evaluated in MDCK-MDR1 or hCMEC/D3 monolayer permeability assays and brain-plasma ratio studies in rodents to validate its CNS penetration potential, targeting applications in glioblastoma, brain metastases, or neurodegenerative disorders where PARP activation contributes to pathology. [4]

Quote Request

Request a Quote for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.